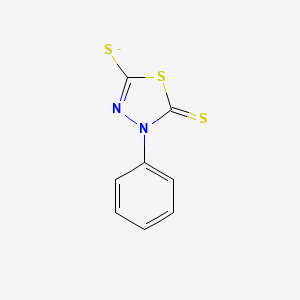
4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is a heterocyclic compound with the molecular formula C8H5KN2S3 It is known for its unique structure, which includes a thiadiazole ring, making it a subject of interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate typically involves the reaction of thioxoacetamide derivatives with carbon disulfide and potassium hydroxide in ethanol at room temperature. This method is efficient and yields the desired thiadiazole derivatives . The reaction conditions are mild, and the process involves the formation of intermediate compounds that cyclize to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiadiazole derivatives.
科学研究应用
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential use in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives used .
相似化合物的比较
Similar Compounds
5-Phenyl-1,3,4-thiadiazole-2-thione: Similar in structure but lacks the potassium thiolate group.
2-Amino-5-mercapto-1,3,4-thiadiazole: Contains an amino group instead of the phenyl group.
1-Phenyl-1,4-dihydrotetrazole-5-thione: Another heterocyclic compound with similar reactivity.
Uniqueness
Potassium 4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate is unique due to its potassium thiolate group, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
生物活性
4-Phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-thiolate, also known as potassium this compound, is a compound that has garnered attention for its diverse biological activities. This article aims to explore its cytotoxicity, antimicrobial properties, and potential therapeutic applications based on current research findings.
- Molecular Formula : C8H5N2S3
- Molecular Weight : 225.33 g/mol
- CAS Number : 6336-51-2
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of various derivatives of 1,3,4-thiadiazoles, including 4-phenyl derivatives. A series of synthesized compounds were tested against several human cancer cell lines:
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 2h | SK-MEL-2 | 4.27 |
| 2a | SK-MEL-2 | 5.16 |
| 2j | SK-OV-3 | 7.35 |
| 2b | HCT15 | 8.25 |
| 2c | A549 | 9.40 |
The study found that the presence of specific substituents on the phenyl ring significantly influenced the cytotoxic activity against the tested cancer cell lines. For instance, compounds with optimal electron density on the C-5 phenyl ring exhibited enhanced cytotoxic effects .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been investigated extensively. Compounds containing the thiadiazole moiety showed promising antibacterial and antifungal activities:
| Microorganism | Activity | MIC (µg/ml) |
|---|---|---|
| Staphylococcus aureus | Good antibacterial | 25 |
| Escherichia coli | Moderate antibacterial | 31.25 |
| Candida albicans | Antifungal | 32–42 |
Notably, certain derivatives demonstrated activity superior to standard antibiotics like fluconazole and ampicillin . The presence of halogen or oxygenated substituents on the phenyl ring was associated with increased antibacterial potency.
Case Studies
- Cytotoxicity Against Breast Cancer : A study evaluated the anticancer effects of novel thiadiazole compounds against breast cancer cell lines (MCF-7). The results indicated significant inhibition of cell proliferation, suggesting potential for therapeutic applications in oncology .
- Renal Ischemia/Reperfusion Injury : Another investigation focused on the protective effects of thiadiazole derivatives in renal ischemia/reperfusion injury models. The compounds demonstrated antiapoptotic activity and reduced tissue damage in experimental setups .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that:
- Electron-withdrawing groups enhance cytotoxicity.
- The position of substituents on the phenyl ring is crucial for biological activity.
These insights guide future modifications to improve efficacy against specific targets.
属性
分子式 |
C8H5N2S3- |
|---|---|
分子量 |
225.3 g/mol |
IUPAC 名称 |
4-phenyl-5-sulfanylidene-1,3,4-thiadiazole-2-thiolate |
InChI |
InChI=1S/C8H6N2S3/c11-7-9-10(8(12)13-7)6-4-2-1-3-5-6/h1-5H,(H,9,11)/p-1 |
InChI 键 |
JRFUIXXCQSIOEB-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)[S-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















